molecular formula C7H9BN2O3 B1371562 (4-(Hydrazinecarbonyl)phenyl)boronic acid CAS No. 850567-95-2

(4-(Hydrazinecarbonyl)phenyl)boronic acid

Cat. No. B1371562
CAS RN: 850567-95-2
M. Wt: 179.97 g/mol
InChI Key: TZOYLNOZUCPDCL-UHFFFAOYSA-N
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Description

“(4-(Hydrazinecarbonyl)phenyl)boronic acid” is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It has a linear formula of C7H9BN2O3 .


Synthesis Analysis

Boronic acids, including “this compound”, can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known . For example, aromatic diamine can react with 4-carboxyphenylboronic acid or 3-carboxyphenylboronic acid in the presence of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMT-MM) to synthesize boronic acid derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C7H9BN2O3 .


Chemical Reactions Analysis

Boronic acids, such as “this compound”, have been reported to participate in various chemical reactions. For instance, they can be involved in Suzuki-Miyaura coupling and Stille coupling reactions .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 179.97 g/mol . It has 5 hydrogen bond acceptors and 5 hydrogen bond donors . Its topological polar surface area is 96 Ų .

Scientific Research Applications

Boron Chemistry and Complex Formation

  • A study by Singh et al. (1999) explored the synthesis and characterization of complexes of phenyl dihydroxyborane with substituted dithiocarbazates, which are derivatives of (4-(Hydrazinecarbonyl)phenyl)boronic acid. These complexes were analyzed for their potential in microbial infection pathogenicity studies (Singh et al., 1999).

Bioconjugation and Bioorthogonal Chemistry

  • Gu et al. (2017) investigated the formation of hydrazones and boron-nitrogen heterocycles using carbohydrazides and ortho-formylphenylboronic acids, which are related to this compound. Their study highlights the bioconjugation possibilities in aqueous solutions (Gu et al., 2017).

Optical Modulation and Nanotechnology

  • Research by Mu et al. (2012) demonstrated the use of phenyl boronic acids, similar to this compound, in the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes. This study provides insights into saccharide recognition and photoluminescence quantum yield (Mu et al., 2012).

Antimicrobial and Biological Activity

  • Biyala et al. (2004) synthesized a series of boron complexes with Schiff base derived from phenylboronic acid and studied their antimicrobial activity against various pathogenic fungi and bacteria (Biyala et al., 2004).

Fluorescent Probes and Dyes

  • Ziessel et al. (2006) explored boron dipyrromethene dyes bearing phenyl substituents, which can be related to the phenyl group in this compound. Their research focused on the synthesis and fluorescence properties of these compounds (Ziessel et al., 2006).

Protein Modification and Biochemistry

  • Gu et al. (2019) discussed the use of β-hydroxy stabilized boron-nitrogen heterocycles for rapid and efficient C-terminal protein modification, demonstrating the potential application of compounds related to this compound in protein biochemistry (Gu et al., 2019).

DNA-Encoded Chemical Libraries

  • Stress (2019) discussed aqueous synthetic methods, particularly focusing on Schiff base formation using boronic acids, for applications in DNA-encoded chemical libraries. This research is indicative of the potential of boronic acid derivatives in drug discovery and bioconjugation (Stress, 2019).

Safety and Hazards

“(4-(Hydrazinecarbonyl)phenyl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[4-(hydrazinecarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O3/c9-10-7(11)5-1-3-6(4-2-5)8(12)13/h1-4,12-13H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOYLNOZUCPDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NN)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657267
Record name [4-(Hydrazinecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850567-95-2
Record name [4-(Hydrazinecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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